molecular formula C25H22O3 B11165686 4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11165686
M. Wt: 370.4 g/mol
InChI Key: OQDMFQZHVWIQDH-UHFFFAOYSA-N
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Description

4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C25H18O3. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds include other chromenes and coumarins, such as:

    4-Methylcoumarin: Shares the chromene core but lacks the naphthalen-1-ylmethoxy group.

    3-(Naphthalen-1-ylmethoxy)coumarin: Similar structure but without the methyl group at the 4-position.

    6H,7H,8H,9H,10H-Cyclohexa[c]chromen-6-one: Lacks both the methyl and naphthalen-1-ylmethoxy groups.

The uniqueness of 4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H22O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3

InChI Key

OQDMFQZHVWIQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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